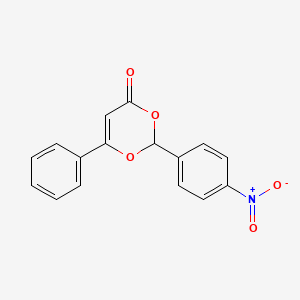![molecular formula C19H23N3O B4933113 1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933113.png)
1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine, commonly known as A-86929, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential therapeutic applications in various fields, including neuroscience and pharmacology.
作用机制
The mechanism of action of A-86929 involves its binding to dopamine D2 and D3 receptors, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity in the brain. A-86929 has also been shown to have an allosteric modulatory effect on the D2 receptor, which enhances its binding affinity for dopamine (Shirayama et al., 2004).
Biochemical and Physiological Effects
A-86929 has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive and emotional processing. A-86929 has been shown to enhance the activity of the mesocorticolimbic dopamine system, which is involved in the regulation of reward and motivation (Shirayama et al., 2004).
实验室实验的优点和局限性
One of the advantages of A-86929 is its high affinity for dopamine D2 and D3 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of A-86929 is its relatively low selectivity for dopamine receptors, which may lead to off-target effects (Shirayama et al., 2004).
未来方向
There are several future directions for the study of A-86929. One area of interest is the development of more selective D2 and D3 receptor ligands, which could be used to study the specific roles of these receptors in various physiological and pathological conditions. Another area of interest is the investigation of the potential therapeutic applications of A-86929 in the treatment of psychiatric disorders, such as depression and anxiety (Shirayama et al., 2004).
Conclusion
In conclusion, A-86929 is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have an affinity for dopamine D2 and D3 receptors, which are involved in the regulation of mood, reward, and motivation. A-86929 has also been shown to have anxiolytic and anti-depressant effects in animal models. While A-86929 has some limitations, it remains a useful tool for studying the role of dopamine receptors in various physiological and pathological conditions.
合成方法
The synthesis of A-86929 involves the reaction of 1-(2-bromobenzyl)-4-(2-pyridyl)piperazine with allyl alcohol in the presence of a palladium catalyst. The resulting product is purified using column chromatography to obtain A-86929 in high yield and purity (Koike et al., 1997).
科学研究应用
A-86929 has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have an affinity for dopamine D2 and D3 receptors, which are involved in the regulation of mood, reward, and motivation. A-86929 has also been shown to have anxiolytic and anti-depressant effects in animal models (Shirayama et al., 2004).
属性
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-15-23-18-8-4-3-7-17(18)16-21-11-13-22(14-12-21)19-9-5-6-10-20-19/h2-10H,1,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOPDJJQODHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)
![1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)
![4-(allyloxy)-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933061.png)

![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933071.png)
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4933090.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide](/img/structure/B4933098.png)
![1-(cyclopropylcarbonyl)-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4933106.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
![2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B4933118.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4933135.png)
